Plasma Exposure: Arbidol Sulfoxide AUC Ratio Exceeds Parent by 11.5-Fold
Arbidol Sulfoxide (M6-1) demonstrates systemic exposure that is over an order of magnitude greater than the parent drug, Arbidol. This is a key differentiator for any study investigating the disposition or efficacy of Arbidol [1].
| Evidence Dimension | Metabolite-to-Parent Plasma Exposure (AUC0-t Ratio) |
|---|---|
| Target Compound Data | AUC0-t Ratio = 11.5 ± 3.6 (vs. parent Arbidol) |
| Comparator Or Baseline | Parent Arbidol (Baseline AUC0-t Ratio = 1.0); Comparator Metabolites: M5 (0.9 ± 0.3) and M8 (0.5 ± 0.2) |
| Quantified Difference | Arbidol Sulfoxide exposure is 11.5 times higher than parent Arbidol, and 12.8 and 23 times higher than the M5 and M8 metabolites, respectively. |
| Conditions | Healthy male Chinese volunteers after a single oral administration of 200 mg of Arbidol hydrochloride. |
Why This Matters
For accurate pharmacokinetic modeling and assessment of drug-drug interaction risks, the dominant circulating species must be tracked; Arbidol Sulfoxide is that species, making it an essential analytical standard.
- [1] Liu, Y., et al. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 57(4), 1743-1755. View Source
